molecular formula C13H9NO4 B10842497 3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol

3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol

Cat. No. B10842497
M. Wt: 243.21 g/mol
InChI Key: XVMUZRUUMXAORF-UHFFFAOYSA-N
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Description

3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol: is an organic compound that features a benzene ring substituted with a benzooxazole moiety and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol typically involves the following steps:

    Formation of Benzooxazole Ring: The benzooxazole ring can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions: The introduction of hydroxyl groups on the benzene ring can be achieved through electrophilic aromatic substitution reactions using reagents such as hydroxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in 3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and benzooxazole moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. Specific pathways may include oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Hydroxy-benzooxazol-2-yl)-benzene-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

properties

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

3-(5-hydroxy-1,3-benzoxazol-2-yl)benzene-1,2-diol

InChI

InChI=1S/C13H9NO4/c15-7-4-5-11-9(6-7)14-13(18-11)8-2-1-3-10(16)12(8)17/h1-6,15-17H

InChI Key

XVMUZRUUMXAORF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C2=NC3=C(O2)C=CC(=C3)O

Origin of Product

United States

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